(R)-(4-Bromophenyl)(phenyl)methanamine
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Overview
Description
®-(4-Bromophenyl)(phenyl)methanamine is a synthetic intermediate compound that has been utilized in various chemical syntheses. It is known for its role in the preparation of selective opioid delta receptor ligands and antifungal agents . The compound has a molecular formula of C13H12BrN and a molecular weight of 262.1 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-(4-Bromophenyl)(phenyl)methanamine typically involves asymmetric synthesis methods. One common approach is the asymmetric synthesis of diarylmethylamines, which includes the preparation of selective opioid delta receptor ligands . The reaction conditions often involve the use of chiral catalysts and specific solvents to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: ®-(4-Bromophenyl)(phenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form corresponding imines or reduction to form secondary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or alkoxide ions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylmethanamines.
Oxidation Reactions: Products include imines or nitriles.
Reduction Reactions: Products include secondary amines.
Scientific Research Applications
®-(4-Bromophenyl)(phenyl)methanamine has several scientific research applications:
Medicine: Research involving ®-(4-Bromophenyl)(phenyl)methanamine has implications for the development of new pharmaceuticals targeting opioid receptors.
Industry: The compound’s role as a synthetic intermediate makes it valuable in the production of various chemical products.
Mechanism of Action
The mechanism of action of ®-(4-Bromophenyl)(phenyl)methanamine involves its interaction with specific molecular targets. In the context of opioid receptor ligands, the compound binds to the delta opioid receptor, modulating its activity. This interaction can lead to analgesic effects and other physiological responses. The pathways involved include the activation or inhibition of downstream signaling cascades that influence pain perception and other biological processes .
Comparison with Similar Compounds
(S)-(4-Bromophenyl)(phenyl)methanamine: The enantiomer of the compound, which may have different biological activities.
(4-Bromophenyl)(phenyl)methanol: A related compound with a hydroxyl group instead of an amine group.
(4-Bromophenyl)(phenyl)methane: A simpler compound lacking the amine group.
Uniqueness: ®-(4-Bromophenyl)(phenyl)methanamine is unique due to its specific stereochemistry, which imparts distinct biological activities. Its role as a synthetic intermediate in the preparation of selective opioid delta receptor ligands and antifungal agents highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
(R)-(4-bromophenyl)-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGXLVXNFZFUFF-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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